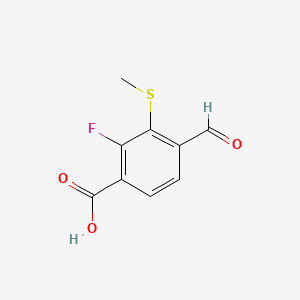
2-Fluoro-4-formyl-3-(methylthio)benzoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Fluoro-4-formyl-3-(methylthio)benzoic acid: is an organic compound with the molecular formula C9H7FO3S It is a derivative of benzoic acid, characterized by the presence of a fluorine atom, a formyl group, and a methylthio group on the benzene ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 2-Fluoro-4-formyl-3-(methylthio)benzoic acid can be achieved through several synthetic routes. One common method involves the introduction of the fluorine atom, formyl group, and methylthio group onto the benzene ring through a series of substitution reactions. The reaction conditions typically involve the use of appropriate reagents and catalysts to facilitate these substitutions.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the desired product.
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: The formyl group in 2-Fluoro-4-formyl-3-(methylthio)benzoic acid can undergo oxidation to form carboxylic acids.
Reduction: The formyl group can also be reduced to an alcohol group under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Reagents such as halogens, nucleophiles, and electrophiles can be used under suitable conditions to achieve substitution reactions.
Major Products:
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the reagents used.
Aplicaciones Científicas De Investigación
Chemistry: 2-Fluoro-4-formyl-3-(methylthio)benzoic acid is used as an intermediate in the synthesis of more complex organic molecules
Biology: In biological research, this compound may be used to study the effects of fluorine and sulfur-containing functional groups on biological systems. It can also be used in the development of new biochemical assays.
Medicine: The compound’s unique chemical structure makes it a candidate for drug development. It may be explored for its potential therapeutic properties, including anti-inflammatory, antimicrobial, or anticancer activities.
Industry: In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its derivatives may find applications in the development of new polymers, coatings, and other advanced materials.
Mecanismo De Acción
The mechanism of action of 2-Fluoro-4-formyl-3-(methylthio)benzoic acid involves its interaction with specific molecular targets and pathways. The presence of the fluorine atom and methylthio group can influence the compound’s reactivity and binding affinity to various biological targets. These interactions can modulate enzymatic activities, receptor binding, and other cellular processes, leading to the compound’s observed effects.
Comparación Con Compuestos Similares
- 2-Fluoro-4-(trifluoromethyl)benzoic acid
- 4-Methyl-2-(trifluoromethyl)benzoic acid
- 2-(Methylsulfonyl)-4-(trifluoromethyl)benzoic acid
Comparison: Compared to similar compounds, 2-Fluoro-4-formyl-3-(methylthio)benzoic acid is unique due to the presence of both a formyl group and a methylthio group on the benzene ring. This combination of functional groups imparts distinct chemical properties and reactivity, making it a valuable compound for various applications. The fluorine atom enhances the compound’s stability and lipophilicity, while the formyl and methylthio groups provide sites for further chemical modifications.
Propiedades
Fórmula molecular |
C9H7FO3S |
|---|---|
Peso molecular |
214.22 g/mol |
Nombre IUPAC |
2-fluoro-4-formyl-3-methylsulfanylbenzoic acid |
InChI |
InChI=1S/C9H7FO3S/c1-14-8-5(4-11)2-3-6(7(8)10)9(12)13/h2-4H,1H3,(H,12,13) |
Clave InChI |
NMFCGEAHUDOSLB-UHFFFAOYSA-N |
SMILES canónico |
CSC1=C(C=CC(=C1F)C(=O)O)C=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.















